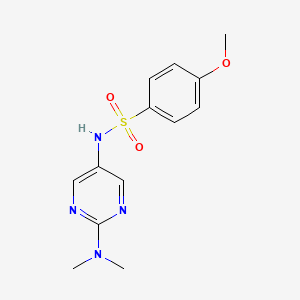

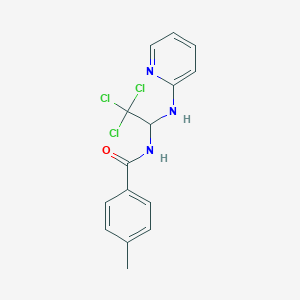

![molecular formula C13H10N2S B2546796 2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile CAS No. 338777-53-0](/img/structure/B2546796.png)

2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of thiophene derivatives can involve various starting materials and reagents. In one study, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile using different organic reagents . Another approach for synthesizing substituted 3-aminothiophene-2-carbonitriles involves the conjugate addition of mercaptoacetonitrile to substituted acetylenic nitriles, followed by annelation of the intermediate vinylic thioethers .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is typically confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis. These methods provide detailed information about the molecular framework and the nature of substituents attached to the thiophene core .

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions, including annelation to form more complex heterocycles. For instance, the synthesis of 2,4,6-trisubstituted thieno[3,2-d]pyrimidines from 3-aminothiophene-2-carbonitriles demonstrates the reactivity of these compounds and their ability to form fused ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as their acute toxicity, can be assessed through experimental assays to determine their LD50 values. Pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects, are also evaluated to determine the therapeutic potential of these compounds. The high activity of certain thiophene derivatives compared to positive controls like procaine amide, lidocaine, diazepam, and buspirone highlights their significance in medicinal chemistry .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines: A derivative of the compound is used in synthesizing Pyrrolobenzo[b]thieno[1,4]diazepines, which are important in chemical research for their potential applications in various fields (El-Kashef et al., 2007).

- Structural Studies and Pharmacological Potential: Structural analysis using NMR and X-ray diffraction techniques has been conducted on thiophene derivatives, highlighting their potential pharmacological activities (Çoruh et al., 2005).

- Drug Design Studies: Computational drug design studies have utilized 2-aminothiophene derivatives for predicting structural characteristics that influence antifungal activities, aiding in the development of new therapeutic compounds (Scotti et al., 2012).

Chemical Transformations

- Conversion to Thieno[3,2-d]pyrimidines: Research on the conversion of similar thiophene derivatives to thieno[3,2-d]pyrimidines has been explored, indicating a pathway for synthesizing novel compounds (Ren et al., 1986).

- Electrochemical and Photoluminescence Properties: Studies on the electrochemical and photoluminescence properties of thiophene-based imine compounds have been conducted, revealing insights into their potential applications in material sciences (Yildiz et al., 2017).

Pharmaceutical and Material Science Applications

- Antimicrobial Activity: Novel Schiff bases synthesized using similar thiophene derivatives have shown significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Puthran et al., 2019).

- Conformational Polymorphism: The study of conformational polymorphism in similar compounds indicates their importance in understanding the physical properties of pharmaceutical solids, which is crucial for drug development (Yu et al., 2000).

- Antiarrhythmic and Serotonin Antagonist Activities: Derivatives of thiophene have been tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities, opening avenues for new drug development (Amr et al., 2010).

Miscellaneous Applications

- Quantum Chemical Calculations: Quantum chemical calculations have been performed on similar thiophene derivatives, providing insights into their electronic structures, which are essential for various scientific applications (Oturak et al., 2017).

- Use in Dye Synthesis: Research on synthesizing azo dyes from thiophene derivatives demonstrates their potential use in textile industries (Sabnis & Rangnekar, 1989).

作用機序

While the specific mechanism of action for “2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile” is not mentioned in the search results, it’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

将来の方向性

Thiophene-based analogs have been a focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

特性

IUPAC Name |

2-[(E)-(4-methylphenyl)methylideneamino]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-10-2-4-11(5-3-10)9-15-13-12(8-14)6-7-16-13/h2-7,9H,1H3/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMNWSRRLPBNNI-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/C2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

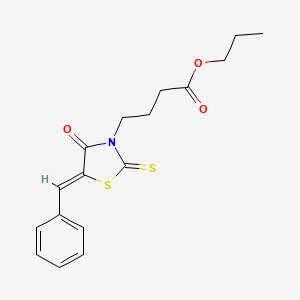

![N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2546719.png)

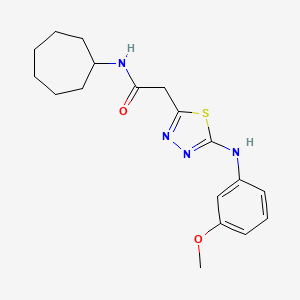

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)

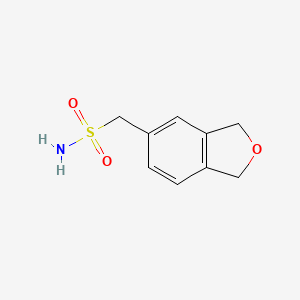

![N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2546722.png)

![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)

![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)

![5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2546734.png)